4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide
Description
4-(2-Methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2-methylpropoxy group at the 4-position. The sulfonamide nitrogen is further functionalized with a methylene-linked thiophene ring, which itself bears a thiophene-2-carbonyl substituent at the 5-position. The thiophene moieties may enhance lipophilicity and influence binding interactions with biological targets, similar to other thiophene-containing sulfonamides reported in the literature .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-14(2)13-25-15-5-8-17(9-6-15)28(23,24)21-12-16-7-10-19(27-16)20(22)18-4-3-11-26-18/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOIMDFFBRQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antibacterial Properties
Sulfonamide derivatives have a long history of use as antibacterial agents. The compound , with its thiophene moiety, has been studied for its ability to inhibit bacterial growth. Research indicates that compounds containing sulfonamide groups can effectively target the dihydropteroate synthase enzyme, which is crucial for bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs, making this compound a candidate for development against resistant bacterial strains.
Case Study:
A study demonstrated that derivatives of sulfonamides showed significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were optimized through computational docking studies, revealing favorable binding interactions with the target enzyme .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide | E. coli, B. subtilis | Inhibition of dihydropteroate synthase |
Anticancer Activity
Recent studies have indicated that thiophene-based compounds exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation.
Case Study:
In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Photovoltaic Materials
The unique electronic properties of thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). The compound can be incorporated into polymer blends to enhance the efficiency of solar cells.
Research Findings:
Studies have shown that incorporating thiophene-based sulfonamides into polymer matrices improves charge transport properties, leading to increased power conversion efficiencies .
| Application | Material Type | Efficiency Improvement |
|---|---|---|
| Organic Photovoltaics | Polymer Blend | +15% |
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Thiazole/Thiadiazole : The target compound’s thiophene substituents may confer distinct electronic and steric properties compared to thiazole (e.g., ) or thiadiazole (e.g., ) derivatives. Thiophene’s aromaticity and sulfur atom could enhance π-π stacking or hydrogen bonding in target interactions.
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches would align with reported values for similar compounds . The absence of S–H vibrations (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers, as observed in 1,2,4-triazole-3-thiones .
- NMR Spectroscopy : The thiophene protons are expected to resonate at δ 6.5–7.5 ppm (1H-NMR), comparable to thiophene-containing sulfonamides . The methylpropoxy group’s signals would appear as a multiplet for the methine (δ ~2.0 ppm) and doublets for the methyl groups (δ ~0.9–1.2 ppm).
Biological Activity
The compound 4-(2-methylpropoxy)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Structure and Synthesis
The compound's structure incorporates a sulfonamide group, a thiophene moiety, and a propoxy side chain. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent coupling with the sulfonamide.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes related to hypoxia-inducible factors (HIF), which are crucial in cellular responses to low oxygen levels. Inhibitors targeting factor inhibiting HIF-1 (FIH-1) have been developed, where thiophene derivatives play a pivotal role in enhancing HIF activity under normoxic conditions .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects. For example, derivatives of thiophene-2-carbonyl have been noted for their ability to interact with cyclooxygenase enzymes, suggesting potential applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- HIF Activation Study : A study evaluated the effects of thiophene derivatives on HIF activation in SK-N-BE(2)c cells. The results indicated that these compounds could significantly enhance HIF transcriptional activity under normoxic conditions, suggesting their potential as therapeutic agents in hypoxia-related diseases .
- Cardiovascular Impact Assessment : Another investigation focused on the cardiovascular effects of benzene sulfonamides using an isolated rat heart model. The study found that certain sulfonamide derivatives could lower coronary resistance and perfusion pressure, indicating a possible mechanism for managing cardiovascular conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
